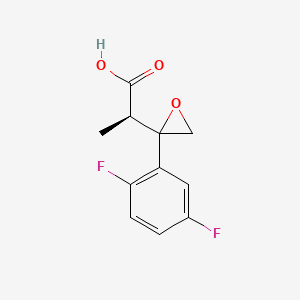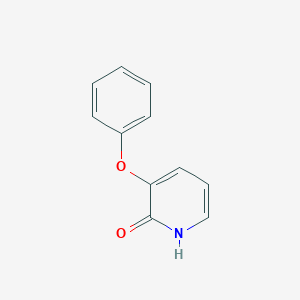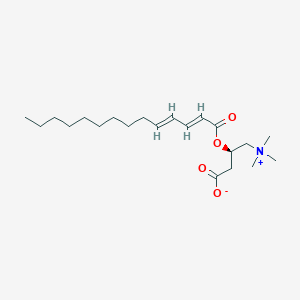
Tetradeca-2,4-dien-oyl Carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-2,4-dien-oyl Carnitine is a bioactive compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is derived from Methyl 4-Bromocrotonate, a useful synthetic intermediate. This compound has garnered attention due to its role in the synthesis of irreversible inhibitors of epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, which exhibit enhanced antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradeca-2,4-dien-oyl Carnitine is synthesized from Methyl 4-Bromocrotonate. The synthetic route involves several steps, including bromination, esterification, and subsequent reactions to introduce the carnitine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tetradeca-2,4-dien-oyl Carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .
Scientific Research Applications
Tetradeca-2,4-dien-oyl Carnitine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tetradeca-2,4-dien-oyl Carnitine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, inhibiting their activity and leading to antitumor effects.
Pathways Involved: The inhibition of these kinases disrupts signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Deca-2,4-dien-oyl Carnitine
- Hexadeca-2,4-dien-oyl Carnitine
- Octadeca-2,4-dien-oyl Carnitine
Comparison: Tetradeca-2,4-dien-oyl Carnitine is unique due to its specific chain length and the presence of conjugated double bonds, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antitumor activities and a broader range of applications in scientific research.
Properties
Molecular Formula |
C21H37NO4 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(3R)-3-[(2E,4E)-tetradeca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h13-16,19H,5-12,17-18H2,1-4H3/b14-13+,16-15+/t19-/m1/s1 |
InChI Key |
DBJDCEJXEMUHGM-VZATUGCOSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


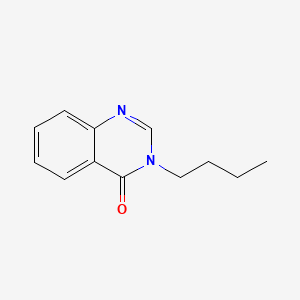

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
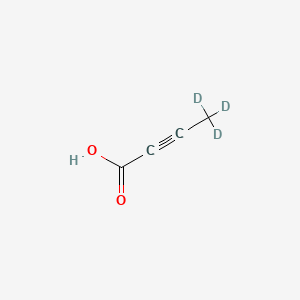
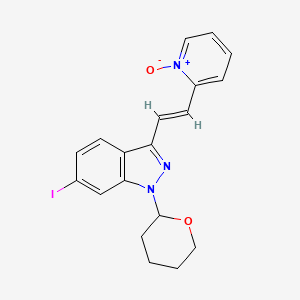
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
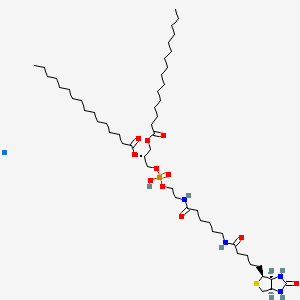
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
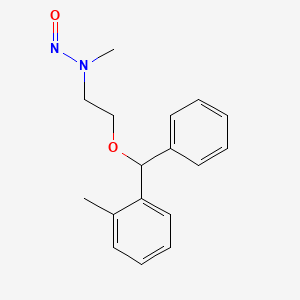
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
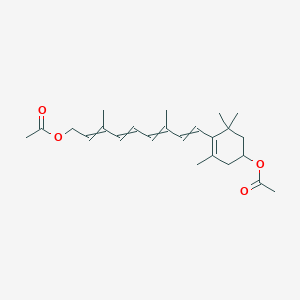
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
